
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H13F4NO2. It is a derivative of carbamate, featuring both fluoro and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aniline derivative.
Hydrolysis: The major products are 2-fluoro-6-(trifluoromethyl)aniline and tert-butyl alcohol.
Applications De Recherche Scientifique
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Propriétés
Formule moléculaire |
C12H13F4NO2 |
|---|---|
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
tert-butyl N-[2-fluoro-6-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
SERUECWVYVKKKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


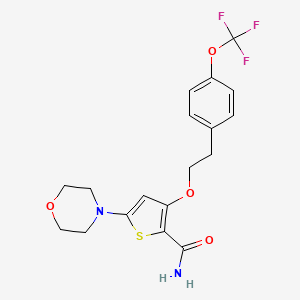
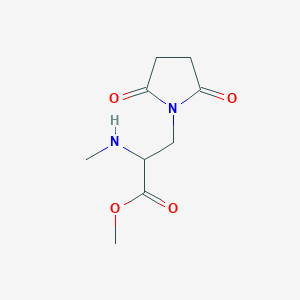
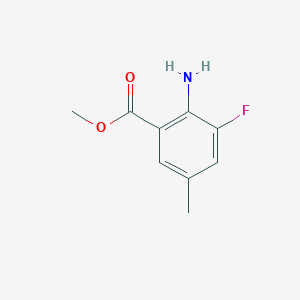
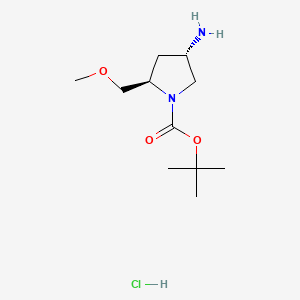
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

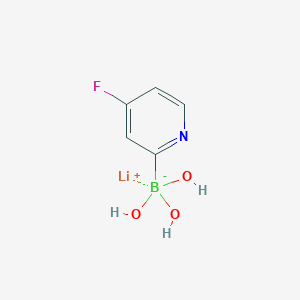
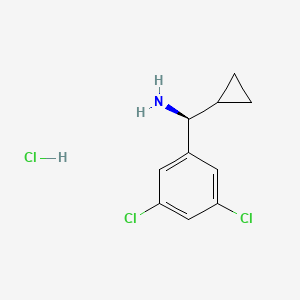
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
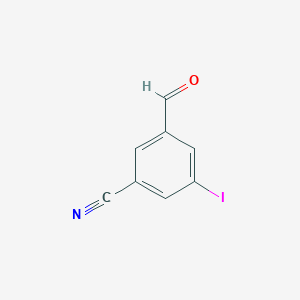

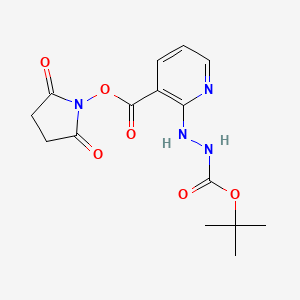
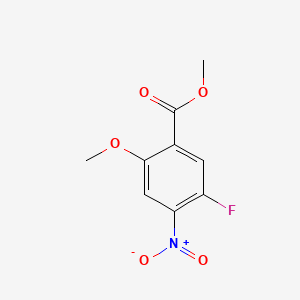
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
